4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] is a chemical compound with the molecular formula C₃₃H₄₄O₂ and a molecular weight of approximately 472.7 g/mol. It is characterized by its complex structure, which includes two indan-5-ol units linked by a methylene bridge. This compound exhibits a density of 1.105 g/cm³ and has a boiling point of 527.8ºC at 760 mmHg, although its melting point is not readily available in the literature .
The biological activity of 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] remains largely unexplored in scientific studies. Its structure suggests potential pharmacological properties typical of indan derivatives, which may include anti-inflammatory or analgesic effects. Further research is required to elucidate its specific biological activities and mechanisms of action.
Synthesis methods for 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] typically involve multi-step organic synthesis techniques. While detailed synthetic routes are not widely published, general approaches may include:
Due to its unique structure, 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] could have various applications in fields such as:
Several compounds share structural similarities with 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Cyclopentylindanol | C₁₃H₁₈O | Contains a single cyclopentyl group; simpler structure |
| 6-Methylindanol | C₁₃H₁₈O | Methyl substitution instead of cyclopentyl; different sterics |
| Bisindole | C₂₄H₁₈N₂ | Contains two indole units; lacks hydroxyl groups |
The uniqueness of 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] lies in its dual indan structure bridged by a methylene group and the presence of two hydroxyl groups, which may confer distinct chemical reactivity and potential biological activity compared to these similar compounds.
The systematic IUPAC name 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] provides precise structural information through its substituent descriptors. The prefix 4,4'-methylenebis indicates two identical indan-5-ol moieties connected by a methylene (-CH₂-) bridge at their fourth carbon positions. Each indan system contains:
The molecular formula C₃₃H₄₄O₂ (molecular weight: 472.7 g/mol) reflects the compound's polycyclic architecture. Key structural features include:
| Structural Feature | Position | Role in Molecular Properties |
|---|---|---|
| Methylene bridge | Between C4 of both indan units | Provides conformational rigidity |
| Cyclopentyl groups | C6 of each indan | Introduces steric bulk and lipophilicity |
| Hydroxyl groups | C5 of each indan | Enables hydrogen bonding and acidity |
| Dimethyl groups | C3 of each indan | Enhances thermal stability through steric protection |
X-ray crystallography and NMR studies would be required to fully resolve its three-dimensional conformation, though molecular modeling suggests significant steric interactions between the cyclopentyl groups and adjacent substituents.
The synthesis of 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] emerged from advancements in bisphenol chemistry during the late 20th century, particularly in developing thermally stable polymers and specialty resins. While no single publication claims its discovery, patent literature reveals incremental developments:
A representative synthetic route involves:
Bisphenol derivatives are traditionally categorized by their bridging groups and aromatic substitution patterns. 4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] occupies a unique niche due to its:
Comparative analysis with classical bisphenols reveals critical distinctions:
| Property | Bisphenol A | 4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] |
|---|---|---|
| Aromatic system | Two phenol rings | Two indan systems |
| Bridge | Propane-2,2-diyl | Methylene |
| Key substituents | Methyl groups (C3, C5) | Cyclopentyl (C6), dimethyl (C3), hydroxyl (C5) |
| Molecular weight (g/mol) | 228.29 | 472.7 |
| Applications | Polycarbonates, epoxies | Specialty polymers, pharmaceutical intermediates |
This structural divergence suggests potential for novel reactivity patterns and material properties not achievable with conventional bisphenol derivatives.